molecular formula C20H18N2O B402760 N,N-dibenzylpyridine-4-carboxamide

N,N-dibenzylpyridine-4-carboxamide

Cat. No.: B402760
M. Wt: 302.4g/mol
InChI Key: RRZVCNCRXDWOCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dibenzylpyridine-4-carboxamide is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with a carboxamide group, where both nitrogen atoms of the amide are benzylated.

Properties

Molecular Formula

C20H18N2O

Molecular Weight

302.4g/mol

IUPAC Name

N,N-dibenzylpyridine-4-carboxamide

InChI

InChI=1S/C20H18N2O/c23-20(19-11-13-21-14-12-19)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2

InChI Key

RRZVCNCRXDWOCI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=NC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize N,N-dibenzylpyridine-4-carboxamide, we analyze its key structural and functional differences compared to related compounds (Table 1).

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound Pyridine N,N-dibenzyl carboxamide ~305.36* High lipophilicity; potential CNS activity (inferred)
N-(2-Chlorobenzyl)piperidine-4-carboxamide Piperidine N-(2-chlorobenzyl) carboxamide 268.76 (calc.) Enhanced electrophilicity (Cl group); antimicrobial research
3-Benzoyl-N,N-bis(isopropyl)-4-pyridinecarboxamide Pyridine 3-benzoyl, N,N-isopropyl 310.39 Reduced solubility; industrial applications
N,N-Diethyl-4-piperidinecarboxamide Piperidine N,N-diethyl carboxamide 184.28 (calc.) Higher solubility (smaller substituents); pharmaceutical intermediates
Benzathine benzylpenicillin β-lactam antibiotic Dibenzylethylenediamine salt 909.13 Antibiotic salt; low oral bioavailability

*Calculated based on pyridine (79.1 g/mol), carboxamide (44 g/mol), and two benzyl groups (2 × 91.13 g/mol).

Key Comparative Insights

Core Ring Differences: Pyridine vs.

Substituent Effects: Benzyl vs. Alkyl Groups: The N,N-dibenzyl substitution increases steric hindrance and lipophilicity (logP ~3.5–4.0 estimated) compared to N,N-diethyl derivatives (logP ~1.5–2.0), impacting membrane permeability and metabolic stability .

Piperidinecarboxamides, such as N,N-diethyl-4-piperidinecarboxamide, are often intermediates in drug synthesis, highlighting the versatility of carboxamide scaffolds .

Notes

  • Limitations : Direct experimental data on this compound are scarce; properties are inferred from structural analogs.
  • Commercial Availability : Derivatives like N,N-diethyl-4-piperidinecarboxamide are marketed for research, suggesting a pathway for scaling up the target compound .

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